molecular formula C9H9Cl3O B097759 2,4,6-Trichloro-3-ethyl-5-methylphenol CAS No. 15460-04-5

2,4,6-Trichloro-3-ethyl-5-methylphenol

Cat. No. B097759
CAS RN: 15460-04-5
M. Wt: 239.5 g/mol
InChI Key: RXOQFAHAWHYIOQ-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-3-ethyl-5-methylphenol is a chemical compound with the molecular formula C9H9Cl3O . It is also known by other synonyms such as 3-ETHYL-5-METHYL-2,4,6-TRICHLOROPHENOL .

Scientific Research Applications

Methylation of Halogenated Phenols

Research on the methylation of halogenated phenols by cell extracts from various strains of bacteria, including Rhodococcus and Pseudomonas, indicates that methylation is an enzymatic process which can serve as an alternative to biodegradation for these compounds (Neilson et al., 1988). This study's findings could be relevant for the environmental processing or detoxification of 2,4,6-Trichloro-3-ethyl-5-methylphenol, suggesting potential bioremediation applications.

Antimicrobial and Environmental Impact

The occurrence, toxicity, and environmental degradation of triclosan, a structurally similar compound to 2,4,6-Trichloro-3-ethyl-5-methylphenol, were reviewed to understand its behavior in the environment (Bedoux et al., 2012). Insights from this research could help in assessing the environmental risks and degradation pathways of 2,4,6-Trichloro-3-ethyl-5-methylphenol, especially given their potential similarities in environmental persistence and toxicity.

Oxidative Transformation

A study on the rapid oxidation of triclosan and chlorophene by manganese oxides provides valuable information on the oxidative transformation mechanisms that could also apply to 2,4,6-Trichloro-3-ethyl-5-methylphenol (Zhang & Huang, 2003). Understanding these mechanisms can be crucial for developing methods to mitigate the environmental impact of halogenated phenols.

Detection and Sensing

The development of an electrochemical sensor for determining 2,4,6-tribromophenol based on surface molecular imprinting technology (Ma et al., 2015) could inspire similar approaches for detecting 2,4,6-Trichloro-3-ethyl-5-methylphenol. Such sensors could be invaluable for environmental monitoring and ensuring water safety.

properties

IUPAC Name

2,4,6-trichloro-3-ethyl-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl3O/c1-3-5-6(10)4(2)7(11)9(13)8(5)12/h13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOQFAHAWHYIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C(=C1Cl)C)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289749
Record name 2,4,6-Trichloro-3-ethyl-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichloro-3-ethyl-5-methylphenol

CAS RN

15460-04-5
Record name NSC63353
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-Trichloro-3-ethyl-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ETHYL-5-METHYL-2,4,6-TRICHLOROPHENOL
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